(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
Overview
Description
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one is a synthetic organic compound that belongs to the class of furanones. This compound features a furan ring substituted with a naphthalene and a pyridine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the naphthalene and pyridine groups through electrophilic aromatic substitution or cross-coupling reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the furanone to a more saturated lactone.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce lactones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies might explore its activity against certain biological targets, such as enzymes or receptors.
Medicine
Pharmacological Potential: Research could investigate its potential as a therapeutic agent for treating specific diseases.
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one exerts its effects would depend on its interaction with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathways Involved: Affecting signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one: can be compared with other furanone derivatives, such as:
Uniqueness
- Structural Features : The presence of both naphthalene and pyridine moieties in the same molecule.
- Reactivity : Unique reactivity patterns due to the combination of these functional groups.
Properties
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-5-6-16-11-17(8-7-15(16)10-14)20-13-18(21(23)24-20)12-19-4-2-3-9-22-19/h2-13H,1H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKKLJOFMLTRU-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CC=N4)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CC=N4)/C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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